molecular formula C25H20ClF3N2O2 B10938318 4-chloro-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-chloro-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10938318
M. Wt: 472.9 g/mol
InChI Key: KFZSEAQWSMHWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize reaction conditions for higher efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl ethers.

Scientific Research Applications

3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER has numerous scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER include other substituted phenyl ethers and pyrazole derivatives. Examples include:

Uniqueness

The uniqueness of 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20ClF3N2O2

Molecular Weight

472.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C25H20ClF3N2O2/c1-32-20-10-4-7-17(13-20)23-22(26)24(18-8-5-11-21(14-18)33-2)31(30-23)15-16-6-3-9-19(12-16)25(27,28)29/h3-14H,15H2,1-2H3

InChI Key

KFZSEAQWSMHWMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.